molecular formula C9H15BrO B6234613 2-bromo-8-oxaspiro[4.5]decane CAS No. 2763758-35-4

2-bromo-8-oxaspiro[4.5]decane

Cat. No.: B6234613
CAS No.: 2763758-35-4
M. Wt: 219.1
InChI Key:
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Description

2-Bromo-8-oxaspiro[4.5]decane is a chemical compound with the molecular formula C₁₀H₁₇BrO. It belongs to the family of spirocompounds, which are organic molecules consisting of two or more ring systems linked at a single atom. This compound is a colorless, oily liquid that is insoluble in water but soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

A convenient synthesis of 2-bromo-8-oxaspiro[4.5]decane can be achieved from commercially available reagents. One method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis methods used in laboratory settings can be scaled up for industrial production. This would involve optimizing the reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-8-oxaspiro[4.5]decane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of spirocompounds with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other derivatives.

Scientific Research Applications

2-Bromo-8-oxaspiro[4.5]decane has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex spirocompounds and other organic molecules.

    Biology: The compound is studied for its potential biological activity and its ability to interact with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-bromo-8-oxaspiro[4.5]decane involves its interaction with specific molecular targets. The bromine atom can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The compound’s spirocyclic structure also contributes to its unique reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    8-Oxa-2-azaspiro[4.5]decane: This compound has a similar spirocyclic structure but contains a nitrogen atom instead of a bromine atom.

    2-Azaspiro[4.5]decane: Another related compound with a nitrogen atom in the spirocyclic structure.

    2-Bromo-8-azaspiro[4.5]decane: Similar to 2-bromo-8-oxaspiro[4.5]decane but with a nitrogen atom in place of the oxygen atom.

Uniqueness

This compound is unique due to its specific combination of a bromine atom and an oxygen atom in the spirocyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

2763758-35-4

Molecular Formula

C9H15BrO

Molecular Weight

219.1

Purity

95

Origin of Product

United States

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